Ethyl 5-chloro-5-hexenoate
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Overview
Description
Ethyl 5-chloro-5-hexenoate is an organic compound with the molecular formula C8H13ClO2. It is an ester derived from 5-chloro-5-hexenoic acid and ethanol. This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Ethyl 5-chloro-5-hexenoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a probe to study enzyme-catalyzed reactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-5-hexenoate can be synthesized through the esterification of 5-chloro-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-5-hexenoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-5-hexenoate in chemical reactions involves the reactivity of its functional groups. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hexenoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-chloro-5-hexenoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and physical properties.
5-Chloro-5-hexenoic acid: The parent acid of this compound, which can be used to synthesize the ester.
Uniqueness
This compound is unique due to the presence of both a chloro group and a double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
ethyl 5-chlorohex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFRVYOQXYVSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641090 |
Source
|
Record name | Ethyl 5-chlorohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-21-6 |
Source
|
Record name | Ethyl 5-chlorohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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